1-(4-chlorobenzyl)-3-cyclopropyl-1H-pyrazole
Overview
Description
1-(4-chlorobenzyl)-3-cyclopropyl-1H-pyrazole is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a 4-chlorobenzyl group and a cyclopropyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzyl)-3-cyclopropyl-1H-pyrazole typically involves the reaction of 4-chlorobenzyl chloride with cyclopropyl hydrazine under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzyl)-3-cyclopropyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the 4-chlorobenzyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA) or pyridine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-(4-chlorobenzyl)-3-cyclopropyl-1H-pyrazole has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-3-cyclopropyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound’s structure allows it to interact with cellular membranes, affecting membrane integrity and function.
Comparison with Similar Compounds
1-(4-chlorobenzyl)-3-cyclopropyl-1H-pyrazole can be compared with other similar compounds, such as:
1-(4-chlorobenzyl)-1H-pyrazole: Lacks the cyclopropyl group, which may affect its chemical reactivity and biological activity.
1-(4-chlorobenzyl)-3-methyl-1H-pyrazole: Contains a methyl group instead of a cyclopropyl group, leading to differences in steric and electronic properties.
1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole: Features a phenyl group, which can influence its aromaticity and potential interactions with biological targets.
The uniqueness of this compound lies in its combination of the 4-chlorobenzyl and cyclopropyl groups, which confer distinct chemical and biological properties that can be leveraged in various applications.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-cyclopropylpyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2/c14-12-5-1-10(2-6-12)9-16-8-7-13(15-16)11-3-4-11/h1-2,5-8,11H,3-4,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHALWGJPYIOSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C=C2)CC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101324270 | |
Record name | 1-[(4-chlorophenyl)methyl]-3-cyclopropylpyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101324270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24818883 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
956796-63-7 | |
Record name | 1-[(4-chlorophenyl)methyl]-3-cyclopropylpyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101324270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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